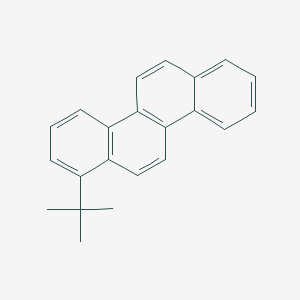
1-Tert-butylchrysene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Tert-butylchrysene is an organic compound classified as an aromatic hydrocarbon Its structure consists of a chrysene backbone substituted with a tert-butyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Tert-butylchrysene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of chrysene with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production Methods: Industrial production of this compound often involves the same Friedel-Crafts alkylation process but on a larger scale. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and reaction time.
Chemical Reactions Analysis
Types of Reactions: 1-Tert-butylchrysene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tert-butyl chrysene quinone.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products:
Oxidation: Tert-butyl chrysene quinone.
Reduction: Dihydro-1-tert-butylchrysene.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
1-Tert-butylchrysene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: Studies have explored its potential as a probe for studying biological processes involving aromatic hydrocarbons.
Medicine: Research is ongoing to investigate its potential therapeutic properties, particularly in cancer research.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-tert-butylchrysene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The tert-butyl group can influence the compound’s binding affinity and specificity, affecting its biological activity. Pathways involved may include oxidative stress response and signal transduction pathways.
Comparison with Similar Compounds
Tert-butylbenzene: An aromatic hydrocarbon with a tert-butyl group attached to a benzene ring.
Tert-butyl naphthalene: A naphthalene derivative with a tert-butyl group.
Tert-butyl anthracene: An anthracene derivative with a tert-butyl group.
Uniqueness: 1-Tert-butylchrysene is unique due to its chrysene backbone, which provides distinct chemical and physical properties compared to other tert-butyl-substituted aromatic hydrocarbons
Properties
CAS No. |
582300-44-5 |
|---|---|
Molecular Formula |
C22H20 |
Molecular Weight |
284.4 g/mol |
IUPAC Name |
1-tert-butylchrysene |
InChI |
InChI=1S/C22H20/c1-22(2,3)21-10-6-9-17-19-12-11-15-7-4-5-8-16(15)18(19)13-14-20(17)21/h4-14H,1-3H3 |
InChI Key |
VXCOWUFLHZHJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC2=C1C=CC3=C2C=CC4=CC=CC=C43 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


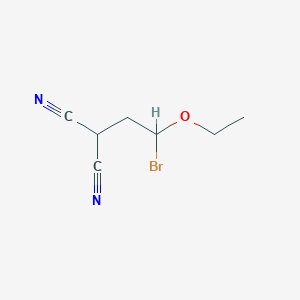

![N~2~-(Pyridin-2-yl)-N~6~-{6-[(pyridin-2-yl)amino]pyridin-2-yl}pyridine-2,6-diamine](/img/structure/B15164748.png)
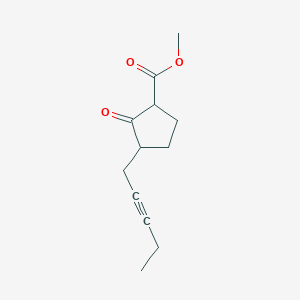
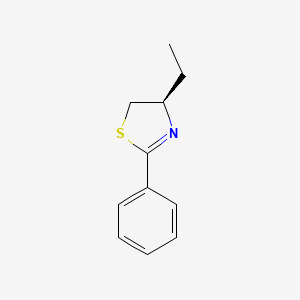

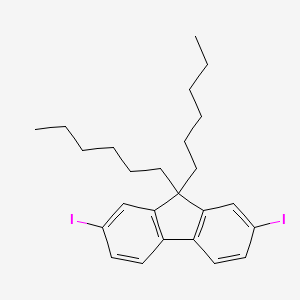
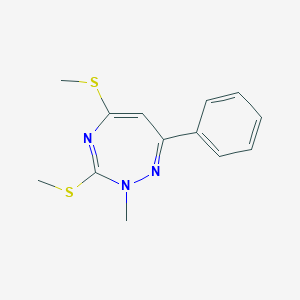
![6-Bromo-N-phenyl-1H-imidazo[4,5-b]pyridine-2-carbothioamide](/img/structure/B15164784.png)
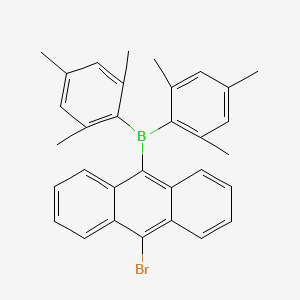
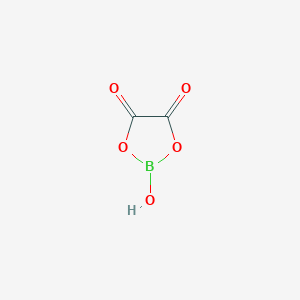
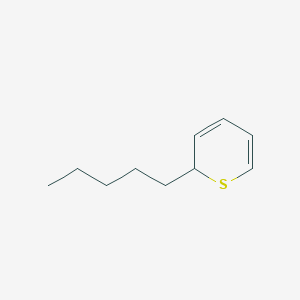
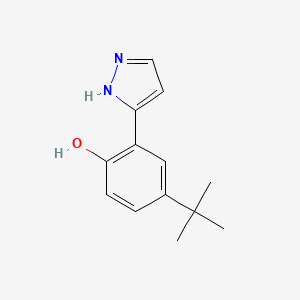
![2-Methyl-8,8a-dihydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B15164825.png)
